N-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9(19)15-10-5-4-6-11(7-10)16-13(20)12-8-18(2)17-14(12)21-3/h4-8H,1-3H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQQUPYYSRANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C14H16N4O3 and a molecular weight of 288.30 . It is also characterized by the Smiles string COc1nn(C)cc1C(=O)Nc1cccc(NC(C)=O)c1 . However, specific applications, comprehensive data tables, and well-documented case studies focusing solely on this compound are not available in the provided search results.
Based on the broader search results, some related compounds and applications can be discussed:
- Pyrazole-4-carboxamide derivatives: The search results mention several pyrazole-4-carboxamide derivatives, which are related to the target compound. These compounds have various applications in scientific research .
- Akt Inhibitors: Some pyrazole compounds are being explored as Akt inhibitors for cancer treatment . For example, CCT128930 inhibits the phosphorylation of Akt substrates and induces antitumor responses in cancer cell lines . AZD5363 inhibits all Akt isoforms and has shown reduced hERG affinity and selectivity against Rho-associated protein kinase (ROCK) .
- HMBPP: 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP ) is a pyrazolo-pyridine derivative that has been synthesized and studied for its chemical structure and properties using computational methods .
- NFAT:AP-1 transcriptional complex inhibitors: N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol is a compound that targets the NFAT:AP-1 transcriptional complex on DNA .
- Diuretics: Novel diarylamides are being explored as orally active diuretics .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Pyrazole Carboxamides
Pyrazole Ring Substituents
- Chlorinated Derivatives (e.g., 3a) : The 5-chloro substituent increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Fluorinated Derivatives (e.g., 6b) : Fluorine atoms (as in 6b) enhance metabolic stability and bioavailability due to their strong electronegativity and small atomic radius .
Amide Side Chain Variations
- Target Compound : The 3-acetamidophenyl group provides hydrogen-bonding sites (amide NH and carbonyl), favoring interactions with biological targets like enzymes or receptors.
- Bulkier Substituents (e.g., 6b): The 3,5-di-tert-butyl-4-hydroxyphenyl group in 6b introduces steric hindrance and antioxidant properties via the phenolic –OH group .
Spectroscopic and Analytical Data
- NMR Trends : The target compound’s ¹H-NMR would show signals for the methyl (δ ~2.6 ppm) and methoxy (δ ~3.8 ppm) groups, distinct from the aromatic splitting patterns in chlorinated derivatives (e.g., 3a: δ 7.43–8.12 ppm) .
- Mass Spectrometry : The molecular ion peak for the target (m/z 288.3) is significantly lower than halogenated derivatives (e.g., 3a: m/z 403.1) due to the absence of heavy atoms .
Q & A
Q. Critical parameters :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent selection : Polar aprotic solvents enhance reaction efficiency.
Basic: How can the molecular structure and purity of this compound be confirmed?
Answer:
Structural validation :
- X-ray crystallography : Resolve bond lengths/angles (e.g., pyrazole C–N bond ~1.34 Å, methoxy C–O bond ~1.43 Å) .
- NMR spectroscopy : Key signals include:
Q. Purity assessment :
- HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm); retention time consistency confirms purity.
- Mass spectrometry : ESI-MS [M+H]⁺ peak matching the molecular weight (e.g., ~332.3 g/mol) .
Advanced: What strategies optimize biological activity through structural modifications?
Answer:
Key modifications informed by structure-activity relationship (SAR) studies:
Substituent variation :
- Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding .
- Modify the N-methyl group on the pyrazole to bulkier alkyl chains (e.g., ethyl, isopropyl) to improve metabolic stability .
Bioisosteric replacements :
- Substitute the acetamido phenyl group with heteroaromatic rings (e.g., pyridinyl) to modulate solubility and permeability .
Q. Methodological workflow :
- In silico docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina.
- In vitro assays : Prioritize compounds with IC₅₀ < 1 µM in enzyme inhibition assays (e.g., COX-2, EGFR) .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies often arise from assay variability or impurity artifacts . Mitigation strategies:
Assay standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin for cytotoxicity).
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Batch analysis :
Meta-analysis :
- Aggregate data from >3 independent studies using statistical tools (e.g., Prism) to identify outliers .
Example : A study reporting anti-inflammatory activity (IC₅₀ = 0.5 µM) vs. another with no activity may result from differing LPS concentrations in macrophage assays .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
Solubility :
- Aqueous : <0.1 mg/mL in PBS (pH 7.4); enhance with DMSO (up to 10% v/v) or β-cyclodextrin .
- Organic solvents : Soluble in DMF, DCM, and THF (>50 mg/mL).
Q. Stability :
- pH dependence : Stable at pH 4–8 (24 h, 25°C); hydrolyzes in strongly acidic/basic conditions.
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
ADME prediction :
- SwissADME : Estimate logP (~2.1), topological polar surface area (~85 Ų), and CYP450 interactions.
- Molecular dynamics (MD) : Simulate blood-brain barrier permeability (e.g., GROMACS, 100 ns simulations) .
Q. Data interpretation :
- High logP (>3) : Indicates lipophilicity, requiring formulation tweaks (e.g., nanoemulsions).
- CYP3A4 inhibition : Screen for drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
